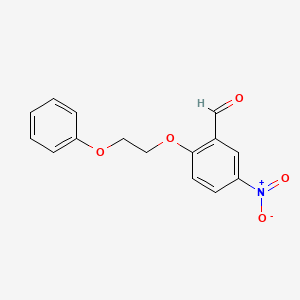

5-nitro-2-(2-phenoxyethoxy)benzaldehyde

Description

Properties

IUPAC Name |

5-nitro-2-(2-phenoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-11-12-10-13(16(18)19)6-7-15(12)21-9-8-20-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWFRGQYYAFXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde typically involves a multi-step process. One common method includes the nitration of 2-(2-phenoxyethoxy)benzaldehyde. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-nitro-2-(2-phenoxyethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 5-nitro-2-(2-phenoxyethoxy)benzoic acid.

Reduction: 5-amino-2-(2-phenoxyethoxy)benzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-nitro-2-(2-phenoxyethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.

Mechanism of Action

The mechanism of action of 5-nitro-2-(2-phenoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitro-Substituted Benzaldehydes

Key Observations:

Electron-Withdrawing Groups: The nitro group at the 5-position enhances electrophilicity at the aldehyde, facilitating condensation reactions (e.g., with malononitrile in NLO chromophores) .

Side Chain Flexibility: The 2-phenoxyethoxy group in the target compound provides steric bulk and π-conjugation, improving thermal stability (up to 300°C) compared to smaller substituents like pyrrolidinyl .

Reactivity : 5-Hydroxy-2-nitrobenzaldehyde (with a free hydroxyl group) is more reactive in esterification and glycosylation reactions than its protected analogs (e.g., pivaloyloxy derivatives) .

Key Findings:

- Protection Strategies : Pivaloyl chloride is preferred over acetyl groups for hydroxyl protection due to higher steric hindrance and stability under acidic conditions .

- Glycosylation: Silver oxide (Ag₂O) in acetonitrile effectively mediates glycosylation reactions for introducing sugar moieties (e.g., glucopyranosyl derivatives) .

Q & A

Basic Synthesis and Purification

Q: What are the most reliable synthetic routes for 5-nitro-2-(2-phenoxyethoxy)benzaldehyde, and how can purity be optimized? A: A common method involves multi-step nucleophilic substitution and oxidation. For example:

Etherification: React 2-bromo-5-nitrobenzaldehyde with 2-phenoxyethanol in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF to form the phenoxyethoxy intermediate .

Oxidation: Ensure complete conversion of any alcohol intermediates to the aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) .

Purification: Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor by TLC and confirm via NMR (δ 10.1–10.3 ppm for aldehyde proton) .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Use a combination of:

- NMR Spectroscopy: ¹H and ¹³C NMR to identify key signals (e.g., aldehyde proton at δ ~10.2 ppm, aromatic protons in the nitro-substituted ring at δ 8.2–8.5 ppm) .

- IR Spectroscopy: Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/dichloromethane and analyze (e.g., triclinic system with space group P1, as seen in analogous nitrobenzaldehydes) .

Stability and Storage Recommendations

Q: How should this compound be stored to prevent degradation? A:

- Light Sensitivity: Store in amber vials at –20°C to avoid photodegradation of the nitro group .

- Moisture Control: Keep under inert gas (N₂ or Ar) in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the aldehyde .

- Short-Term Use: Solutions in anhydrous DMSO or THF are stable for ≤72 hours at 4°C .

Solubility and Reaction Solvent Selection

Q: Which solvents are optimal for reactions involving this compound? A:

- Polar aprotic solvents: DMF or DMSO for nucleophilic substitutions (e.g., SNAr reactions) due to high solubility of nitroaromatics .

- Low-polarity solvents: Toluene or dichloromethane for Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to minimize side reactions .

- Avoid protic solvents: Methanol or water may hydrolyze the aldehyde or reduce nitro groups under acidic/basic conditions .

Advanced Reaction Mechanisms

Q: What mechanistic insights govern the reactivity of the nitro and aldehyde groups in cross-coupling reactions? A:

- Nitro Group as a Directing Group: The electron-withdrawing nitro group activates the ortho position for electrophilic substitution, facilitating coupling reactions (e.g., with alkynes in Sonogashira reactions) .

- Aldehyde Reactivity: The aldehyde can undergo condensation with amines (e.g., Schiff base formation) or act a substrate for oxidation/reduction. Use DFT calculations to predict charge distribution (e.g., Mulliken charges on the aldehyde carbon) .

Computational Modeling Applications

Q: How can computational methods enhance the study of this compound? A:

- DFT Studies: Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and electronic properties (e.g., HOMO-LUMO gap for redox behavior) .

- Molecular Docking: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the aldehyde and nitro groups as potential binding sites .

Resolving Spectral Data Contradictions

Q: How to address discrepancies in NMR or MS data for derivatives of this compound? A:

Impurity Analysis: Run HPLC-MS to detect byproducts (e.g., aldol condensation products from residual aldehyde) .

Isotopic Patterns: For MS, compare observed [M+H]⁺ peaks with theoretical values (e.g., m/z 314.1 for C₁₅H₁₃NO₅) .

Dynamic Effects: Consider tautomerism or rotameric forms in NMR; use variable-temperature NMR to resolve splitting .

Optimizing Reaction Yields

Q: What strategies improve yields in functionalizing this compound? A:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling reactions; the latter may improve efficiency in electron-deficient aryl halides .

- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 80°C, 20 min for Suzuki couplings) .

- Stoichiometry Adjustments: Use 1.5 equivalents of nucleophiles (e.g., amines) to drive aldehyde condensation to completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.